D-erythro-Sphingosine hydrochloride

Apoptosis Sphingolipid Signaling Cancer Research

D-erythro-Sphingosine hydrochloride, the hydrochloride salt form of the naturally occurring bioactive sphingolipid D-erythro-sphingosine, is a highly characterized and widely utilized research tool for investigating sphingolipid-mediated signaling pathways. This compound is a potent, cell-permeable, and selective inhibitor of protein kinase C (PKC), with an IC50 range of 1-3 µM, acting competitively with diacylglycerol, phorbol dibutyrate, and Ca²⁺.

Molecular Formula C18H38ClNO2
Molecular Weight 336.0 g/mol
Cat. No. B3041294
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-erythro-Sphingosine hydrochloride
Molecular FormulaC18H38ClNO2
Molecular Weight336.0 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCC=CC(C(CO)N)O.Cl
InChIInChI=1S/C18H37NO2.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)17(19)16-20;/h14-15,17-18,20-21H,2-13,16,19H2,1H3;1H/b15-14+;/t17-,18+;/m0./s1
InChIKeyYDIHJJLAPMAISR-ZNWYJMOFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





D-erythro-Sphingosine Hydrochloride: A Potent and Stereospecific PKC Inhibitor and Apoptosis Inducer for Sphingolipid Research


D-erythro-Sphingosine hydrochloride, the hydrochloride salt form of the naturally occurring bioactive sphingolipid D-erythro-sphingosine, is a highly characterized and widely utilized research tool for investigating sphingolipid-mediated signaling pathways . This compound is a potent, cell-permeable, and selective inhibitor of protein kinase C (PKC), with an IC50 range of 1-3 µM, acting competitively with diacylglycerol, phorbol dibutyrate, and Ca²⁺ [1]. It also functions as a specific activator of the melastatin-related cation channel TRPM3 (EC50 = 12 µM) and of p32-kinase (EC50 = 8 µM) . The hydrochloride formulation enhances its aqueous solubility, a critical attribute for facilitating reproducible in vitro studies in lipid metabolism, membrane dynamics, and apoptosis pathways [2].

The Risks of Substituting D-erythro-Sphingosine Hydrochloride with Alternative Sphingolipids


In research applications, substituting D-erythro-sphingosine hydrochloride with other sphingosine stereoisomers, analogs, or even the free base form can lead to significantly different and often contradictory experimental outcomes, undermining data reproducibility. Sphingolipid activity is exquisitely sensitive to stereochemistry and small structural modifications [1]. For instance, while D-erythro-sphingosine potently induces apoptosis, its L-erythro and DL-threo isoforms are completely inactive in the same cellular context [2]. Similarly, the saturated analog DL-erythro-dihydrosphingosine exhibits a total loss of pro-apoptotic activity compared to its unsaturated counterpart [3]. Even the methylated derivative N,N-dimethylsphingosine can display divergent signaling properties [4]. Furthermore, the hydrochloride salt offers superior aqueous solubility over the free base, which is essential for achieving accurate and consistent dosing in aqueous biological assays . Therefore, precise specification of the D-erythro stereoisomer and its salt form is non-negotiable for ensuring experimental validity.

Quantitative Differentiation of D-erythro-Sphingosine Hydrochloride: Comparative Evidence for Informed Procurement


Stereospecific Apoptosis Induction: D-erythro- vs. L-erythro- and DL-threo-Sphingosine Isomers

In rhabdomyosarcoma (RD) cell lines, D-erythro-sphingosine is a potent and stereospecific inducer of apoptosis. A direct comparative study revealed that exposure to the L-erythro and DL-threo isoforms of sphingosine failed to induce any apoptosis [1]. This demonstrates that the stereochemical configuration of the sphingosine backbone is essential for initiating the Bax-dependent mitochondrial apoptotic pathway.

Apoptosis Sphingolipid Signaling Cancer Research

Apoptotic Potency Rank Order: D-erythro-Sphingosine Superiority over L-threo and Dihydrosphingosine Analogs

In a comparative study of three stereoisomers across multiple solid tumor cell lines, D-erythro-sphingosine exhibited the strongest capacity to induce apoptosis and inhibit mitogen-activated protein kinase (MAPK) activity. L-threo-sphingosine was only partially active, while DL-erythro-dihydrosphingosine was completely inactive [1]. This establishes a clear rank-order of potency directly tied to the specific D-erythro structure.

Apoptosis MAPK Signaling Cell Death

Superior DNA Primase Inhibition Among Sphingosine Stereoisomers

A comprehensive structure-activity relationship (SAR) analysis of 28 sphingosine analogs for DNA primase inhibition revealed that the naturally occurring D-erythro-sphingosine is the strongest inhibitor among all tested stereoisomers [1]. The study further demonstrated that the C3 hydroxyl group and the C4-C5 trans-double bond are critical for activity, as modifications such as saturation (dihydrosphingosine) or cis-conversion led to a significant decrease in inhibitory potency.

DNA Replication Enzymology Structure-Activity Relationship (SAR)

Divergent Regulation of Arachidonic Acid Release: Opposing Effects of D-erythro-Sphingosine and C2-Ceramide

In a comparative study of sphingolipid metabolites on arachidonic acid (AA) release, D-erythro-sphingosine and its analog C2-ceramide exhibited opposite effects. While C2-ceramide (N-acetyl-D-erythro-sphingosine) at 100 µM stimulated AA release and enhanced ionomycin-induced release, exogenous D-erythro-sphingosine inhibited these responses in a concentration-dependent manner [1]. Furthermore, D-erythro-sphingosine, along with its D-erythro-DMS and D-erythro-DHS analogs, directly inhibited cytosolic phospholipase A2α activity, whereas D-erythro-S1P and DL-threo-DHS had no effect.

Inflammation Phospholipase A2 Lipid Signaling

Comparative PKC Inhibition: L-threo- vs. D-erythro-Sphingosine in Mixed Micelle Assays

In mixed micelle assays designed to assess PKC inhibition, the L-threo isomer of sphingosine demonstrated slightly higher potency than the natural D-erythro isomer. L-threo-Sphingosine achieved 50% inhibition of PKC at 2.2 mol %, whereas D-erythro-sphingosine required 2.8 mol % for the same level of inhibition [1].

Protein Kinase C Signal Transduction Enzyme Inhibition

Specific TRPM3 Activation: D-erythro-Sphingosine's Distinction from S1P and Ceramide

D-erythro-Sphingosine is a specific activator of the TRPM3 cation channel, with an EC50 of 12 µM, and exhibits little to no activity on other TRP channels . This activity is not shared by its metabolites. Sphingosine-1-phosphate (S1P) and ceramides had no effect on TRPM3 activation. In contrast, the structural analog dihydro-D-erythro-sphingosine and N,N-dimethyl-D-erythro-sphingosine also activated TRPM3 [1].

TRP Channels Calcium Signaling Ion Channel Pharmacology

Optimal Use Cases for D-erythro-Sphingosine Hydrochloride: Where This Specific Reagent is Required for Reproducible Results


Studying Stereospecific Apoptotic Pathways

D-erythro-Sphingosine hydrochloride is the required reagent for investigations into Bax-dependent, mitochondrial-mediated apoptosis. As demonstrated, the L-erythro and DL-threo isoforms fail to induce apoptosis in identical cell systems, making D-erythro-sphingosine essential for observing this specific biological response [1]. This application is critical for cancer research focused on sphingolipid signaling, where the stereochemical specificity of the apoptotic trigger must be maintained to generate valid and reproducible data [2].

Investigating Sphingolipid-Mediated DNA Primase Inhibition

For researchers investigating the crosstalk between lipid signaling and DNA replication, D-erythro-sphingosine hydrochloride is the optimal tool compound. Quantitative SAR studies have established that it is the most potent inhibitor of DNA primase among all sphingosine stereoisomers and analogs [1]. Using this specific compound is crucial for accurately modeling the inhibitory interaction and avoiding the reduced activity associated with structural variants like dihydrosphingosine or cis-unsaturated isomers [1].

Dissecting the MAPK-Dependent Apoptotic Signaling Cascade

In experiments designed to dissect the role of mitogen-activated protein kinase (MAPK) inhibition in sphingolipid-induced apoptosis, D-erythro-sphingosine hydrochloride is the most appropriate choice. Head-to-head comparisons have shown that it exhibits the strongest effect on both apoptosis induction and MAPK inhibition, whereas the L-threo isomer is only partly active and DL-erythro-dihydrosphingosine is completely inactive [1]. Use of this specific isomer ensures the most robust and interpretable signal in these pathway analysis studies [1].

Exploring the Regulation of Cytosolic Phospholipase A2α and Arachidonic Acid Release

For studies focused on the regulation of cytosolic phospholipase A2α (cPLA2α) and its role in arachidonic acid metabolism, D-erythro-sphingosine hydrochloride is required to elicit the inhibitory response. In direct contrast to C2-ceramide, which stimulates arachidonic acid release, D-erythro-sphingosine is a direct inhibitor of cPLA2α activity and suppresses arachidonic acid release in a concentration-dependent manner [1]. This functional divergence necessitates the use of D-erythro-sphingosine to model this specific arm of lipid-mediated inflammation control [1].

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